molecular formula C14H20N4O2S B7591131 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea

Katalognummer B7591131
Molekulargewicht: 308.40 g/mol
InChI-Schlüssel: GMHORIBEAYECBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea, also known as BMN-673, is a potent and selective inhibitor of poly-ADP-ribose polymerase (PARP). This compound has been widely studied for its potential use in cancer treatment due to its ability to induce synthetic lethality in cells with BRCA mutations.

Wirkmechanismus

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which is lethal to cancer cells with BRCA mutations. This is because these cells are already deficient in DNA repair mechanisms and are unable to repair the DNA damage caused by this compound.
Biochemical and Physiological Effects
This compound has been shown to selectively target cancer cells with BRCA mutations while sparing normal cells. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms and are able to repair the DNA damage caused by this compound. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea in lab experiments include its high potency and selectivity for cancer cells with BRCA mutations. However, the limitations include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the study of 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea. One direction is the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies. Finally, the development of this compound analogs with improved pharmacological properties is also an area of interest.

Synthesemethoden

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of the oxazoline and thiazole rings followed by the coupling of the two rings to form the final product. The synthesis has been optimized to produce high yields of this compound with high purity.

Wissenschaftliche Forschungsanwendungen

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inducing synthetic lethality in cells with BRCA mutations, which are commonly found in breast and ovarian cancers. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.

Eigenschaften

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-9-8-16-12(21-9)5-6-15-13(19)17-11-7-10(20-18-11)14(2,3)4/h7-8H,5-6H2,1-4H3,(H2,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHORIBEAYECBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCNC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.